molecular formula C10H13BrClN3OS B2450690 [(5-bromo-1,3-thiazol-2-yl)methyl][2-(3-methyl-1,2-oxazol-5-yl)ethyl]amine hydrochloride CAS No. 2418643-85-1

[(5-bromo-1,3-thiazol-2-yl)methyl][2-(3-methyl-1,2-oxazol-5-yl)ethyl]amine hydrochloride

Cat. No.: B2450690
CAS No.: 2418643-85-1
M. Wt: 338.65
InChI Key: BQCDHFZJURRTEK-UHFFFAOYSA-N
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Description

[(5-bromo-1,3-thiazol-2-yl)methyl][2-(3-methyl-1,2-oxazol-5-yl)ethyl]amine hydrochloride is a complex organic compound that features both thiazole and oxazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities .

Properties

IUPAC Name

N-[(5-bromo-1,3-thiazol-2-yl)methyl]-2-(3-methyl-1,2-oxazol-5-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3OS.ClH/c1-7-4-8(15-14-7)2-3-12-6-10-13-5-9(11)16-10;/h4-5,12H,2-3,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCDHFZJURRTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNCC2=NC=C(S2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-bromo-1,3-thiazol-2-yl)methyl][2-(3-methyl-1,2-oxazol-5-yl)ethyl]amine hydrochloride typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[(5-bromo-1,3-thiazol-2-yl)methyl][2-(3-methyl-1,2-oxazol-5-yl)ethyl]amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine atom in the thiazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

[(5-bromo-1,3-thiazol-2-yl)methyl][2-(3-methyl-1,2-oxazol-5-yl)ethyl]amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [(5-bromo-1,3-thiazol-2-yl)methyl][2-(3-methyl-1,2-oxazol-5-yl)ethyl]amine hydrochloride involves its interaction with various molecular targets and pathways. The thiazole and oxazole rings can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways . This interaction can lead to the modulation of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(5-bromo-1,3-thiazol-2-yl)methyl][2-(3-methyl-1,2-oxazol-5-yl)ethyl]amine hydrochloride is unique due to the combination of both thiazole and oxazole rings in its structure. This dual presence enhances its potential biological activities and makes it a versatile compound for various applications.

Biological Activity

The compound [(5-bromo-1,3-thiazol-2-yl)methyl][2-(3-methyl-1,2-oxazol-5-yl)ethyl]amine hydrochloride is a hybrid molecule that incorporates thiazole and oxazole moieties. These structural features are often associated with diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activities of this compound based on recent research findings.

Chemical Structure

The compound's structure can be represented as follows:

CxHyBrNzOwSv\text{C}_{x}\text{H}_{y}\text{BrN}_{z}\text{O}_{w}\text{S}_{v}

where x,y,z,w,vx,y,z,w,v correspond to the number of each atom in the molecular formula.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, thiazole-based compounds have demonstrated significant activity against various bacterial strains. A study indicated that derivatives containing thiazole rings exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer properties of thiazole and oxazole derivatives have been extensively studied. A notable investigation assessed the activity of several thiazole-containing compounds against breast (MCF-7) and lung (A-549) cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the micromolar range, indicating promising anticancer efficacy. For example, compounds with similar scaffolds demonstrated IC50 values of 2.93 µM against MCF-7 cells .

CompoundCell LineIC50 (µM)
Compound AMCF-77.17 ± 0.94
Compound BMCF-72.93 ± 0.47
Compound CA-5494.30 ± 0.84

The mechanisms through which these compounds exert their biological effects often involve inhibition of key enzymes or receptors involved in cell proliferation and survival. For instance, some studies have reported that thiazole derivatives inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a significant target in cancer therapy . The IC50 values for these inhibitors were found to be in the nanomolar range, suggesting high potency.

Case Studies

  • Anticancer Evaluation : A recent study evaluated the anticancer activity of a related thiazole derivative using a panel of cancer cell lines. The compound displayed significant growth inhibition in MCF-7 and A549 cells with an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent .
  • Antimicrobial Screening : Another study focused on the antimicrobial efficacy of various thiazole derivatives against clinical isolates of pathogens. The results indicated that certain derivatives had potent antibacterial activity, leading to further investigations into their potential use as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for [(5-bromo-1,3-thiazol-2-yl)methyl][2-(3-methyl-1,2-oxazol-5-yl)ethyl]amine hydrochloride?

  • Methodology : The synthesis typically involves sequential heterocyclic ring formation. For the thiazole moiety, bromination of acetylated precursors (e.g., 3-acetylcoumarin) using bromine in chloroform generates intermediates like 3-(2-bromoacetyl)-2H-chromen-2-one. Subsequent reaction with thiourea in ethanol under reflux yields the aminothiazole core . For the oxazole segment, condensation of amidoximes with carboxylic acid derivatives (e.g., cyclobutyl-carboxylic acid) under dehydrating conditions forms the 1,2,4-oxadiazole ring . The final amine linkage is achieved via nucleophilic substitution or reductive amination, followed by HCl salt formation for stability .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks using deuterated solvents (DMSO-d6 or CDCl3) to confirm amine protonation, bromine substitution, and heterocyclic ring integrity.
  • IR Spectroscopy : Identify N–H stretches (~3300 cm⁻¹ for amine hydrochloride) and C–Br vibrations (~600 cm⁻¹) .
  • X-ray Crystallography : Resolve crystallographic disorder (common in thiazole derivatives) using SHELXL refinement. Analyze dihedral angles between thiazole and oxazole rings to assess planarity .

Q. How does the hydrochloride salt form influence the compound’s physicochemical properties?

  • Methodology : The HCl salt enhances aqueous solubility via protonation of the amine group, critical for bioavailability studies. Compare melting points (DSC/TGA) and solubility profiles (HPLC/UV-Vis) of the free base vs. salt. Stability under hygroscopic conditions should be tested using accelerated degradation studies (40°C/75% RH) .

Advanced Research Questions

Q. How can computational methods predict the interaction of this compound with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding modes with proteins (e.g., kinases or GPCRs). Focus on the bromothiazole moiety’s halogen bonding and oxazole’s π-π stacking .
  • MD Simulations : Assess stability of ligand-receptor complexes in explicit solvent (AMBER/CHARMM force fields) over 100 ns trajectories. Analyze RMSD and binding free energy (MM-PBSA) .

Q. What strategies mitigate side reactions during the synthesis of halogenated thiazole-oxazole hybrids?

  • Methodology :

  • Bromination Control : Use NBS (N-bromosuccinimide) instead of Br2 to minimize over-halogenation. Monitor reaction progress via TLC .
  • Protection-Deprotection : Protect the amine group with Boc or Fmoc during heterocycle formation to prevent unwanted nucleophilic attacks .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity and reduce by-products like thiourea adducts .

Q. What are the challenges in resolving crystallographic disorder in thiazole-containing compounds?

  • Methodology :

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve data quality.
  • Refinement : Apply SHELXL’s PART and SUMP commands to model disorder in the thiazole ring or substituents. Validate using R-factor convergence and electron density maps (e.g., Olex2 visualization) .

Q. How do pH and solvent conditions affect the stability of the oxazole-thiazole scaffold?

  • Methodology :

  • Kinetic Studies : Perform pH-rate profiling (pH 1–13) in buffered solutions (37°C). Monitor degradation via HPLC-MS, focusing on hydrolysis of the oxazole ring under acidic conditions .
  • Solvent Effects : Compare stability in DMSO (stabilizes via H-bonding) vs. MeOH (induces nucleophilic attack on electrophilic carbons) .

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